2-Ethoxy-5-iodopyridine
Overview
Description
2-Ethoxy-5-iodopyridine is an organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position and an iodine atom at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-5-iodopyridine can be synthesized through the reaction of 2-chloro-5-iodopyridine with sodium in ethanol. The mixture is refluxed for 12 hours, followed by evaporation of ethanol under reduced pressure. The residue is then quenched with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and purified by column chromatography to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The process typically includes rigorous purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts in polar solvents like ethanol.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used under inert atmosphere conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Coupling reactions produce biaryl compounds or other complex structures depending on the reactants used.
Scientific Research Applications
2-Ethoxy-5-iodopyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-iodopyridine largely depends on its chemical reactivity and the nature of its derivatives. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Chloro-5-iodopyridine: Similar structure but with a chlorine atom instead of an ethoxy group.
2-Methoxy-5-iodopyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxy-5-iodopyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules, offering distinct advantages in terms of reactivity and product diversity compared to its analogs.
Properties
IUPAC Name |
2-ethoxy-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZXWONOPNLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313589 | |
Record name | 2-Ethoxy-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-52-9 | |
Record name | 2-Ethoxy-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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